molecular formula C7H5BrClIN2O B13924911 2-Amino-4-bromo-3-chloro-5-iodobenzamide

2-Amino-4-bromo-3-chloro-5-iodobenzamide

Cat. No.: B13924911
M. Wt: 375.39 g/mol
InChI Key: RPQZNXQEYNSBTK-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-chloro-5-iodobenzamide is a halogenated benzamide derivative. This compound is notable for its unique combination of halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity. It is used as a synthon in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chloro-5-iodobenzamide typically involves multi-step reactions starting from appropriately substituted aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and amidation processes, optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-chloro-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-chloro-5-iodobenzamide involves its interaction with specific molecular targets, often through halogen bonding and other non-covalent interactions. These interactions can influence biological pathways and lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-iodobenzamide: Similar structure but lacks the chlorine atom.

    2-Amino-4-bromo-3-fluoro-5-iodobenzamide: Fluorine replaces chlorine.

Uniqueness

2-Amino-4-bromo-3-chloro-5-iodobenzamide is unique due to its specific combination of halogen atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H5BrClIN2O

Molecular Weight

375.39 g/mol

IUPAC Name

2-amino-4-bromo-3-chloro-5-iodobenzamide

InChI

InChI=1S/C7H5BrClIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13)

InChI Key

RPQZNXQEYNSBTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)Cl)N)C(=O)N

Origin of Product

United States

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